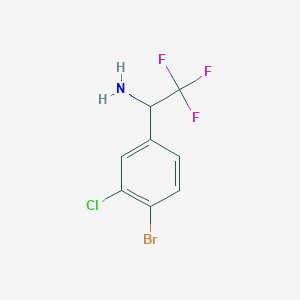
trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate: is an organic compound with the molecular formula C18H22FNO2 This compound is notable for its unique structural features, which include a cyano group, a fluorine atom, and a butyl-substituted cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate typically involves the esterification of 4-butylcyclohexanecarboxylic acid with trans-4-cyano-3-fluorophenol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxidation: The cyano group in trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate can undergo oxidation to form carboxylic acids or amides under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium amide (NaNH2) in liquid ammonia or thiourea in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of cyano and fluorine substituents on biological activity. It may serve as a model compound in the design of new pharmaceuticals or agrochemicals.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the cyano group can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of liquid crystals for display technologies. Its structural features contribute to the desired optical properties of liquid crystal materials.
作用机制
The mechanism by which trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate exerts its effects depends on its specific application. In biological systems, the cyano group can interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the butylcyclohexane moiety can influence the compound’s lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
- 4-Cyano-3-fluorophenyl 4-ethylcyclohexanecarboxylate
- 4-Cyano-3-fluorophenyl 4-pentylcyclohexanecarboxylate
- 4-Cyano-3-fluorophenyl 4-hexylcyclohexanecarboxylate
Uniqueness
Trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate is unique due to its specific combination of functional groups and the length of the butyl chain. This combination imparts distinct physical and chemical properties, such as solubility, reactivity, and interaction with biological targets, which can be fine-tuned for specific applications.
属性
分子式 |
C18H22FNO2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
(4-cyano-3-fluorophenyl) 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H22FNO2/c1-2-3-4-13-5-7-14(8-6-13)18(21)22-16-10-9-15(12-20)17(19)11-16/h9-11,13-14H,2-8H2,1H3 |
InChI 键 |
ZELJAGIJMDOIML-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


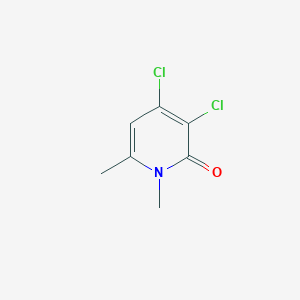

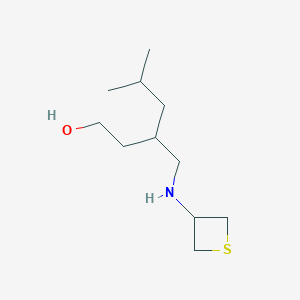
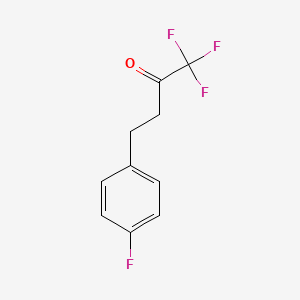
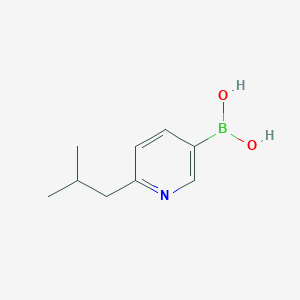
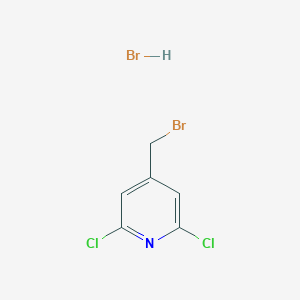
![2-[3-(Trifluoromethyl)cyclobutyl]acetaldehyde](/img/structure/B13012030.png)
![Tert-butyl 8-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012038.png)

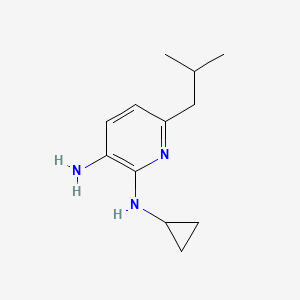
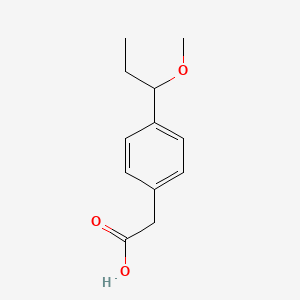
![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13012070.png)
